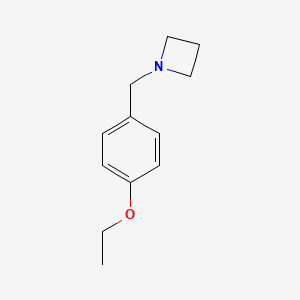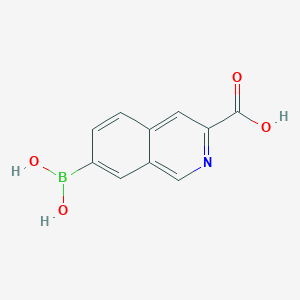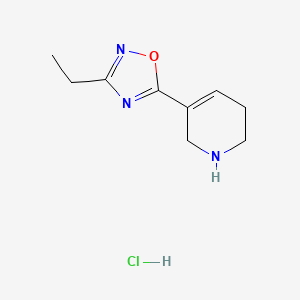
Diethyl 2,5-dibromoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-dibromoisophthalate is an organic compound with the molecular formula C12H12Br2O4. It is a derivative of isophthalic acid where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and the carboxylic acid groups are esterified with ethanol. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2,5-dibromoisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a controlled environment to ensure high purity and yield. The process involves heating the reactants under reflux to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form this compound derivatives with carboxylic acid groups.
Reduction Products: Reduction can yield diethyl 2,5-dibromobenzene derivatives.
Substitution Products: Substitution reactions can produce this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Diethyl 2,5-dibromoisophthalate is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which diethyl 2,5-dibromoisophthalate exerts its effects depends on the specific application
Comparaison Avec Des Composés Similaires
Diethyl 2,5-dibromoterephthalate: Similar structure but with a different arrangement of bromine atoms.
Diethyl 2,5-dibromobenzoate: Another brominated ester with different reactivity patterns.
Uniqueness: Diethyl 2,5-dibromoisophthalate is unique due to its specific arrangement of bromine atoms and ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C12H12Br2O4 |
|---|---|
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
diethyl 2,5-dibromobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)8-5-7(13)6-9(10(8)14)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
OGUAHYGWTRZRLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1Br)C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)






![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)

